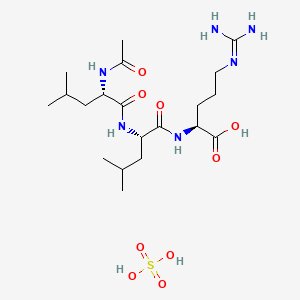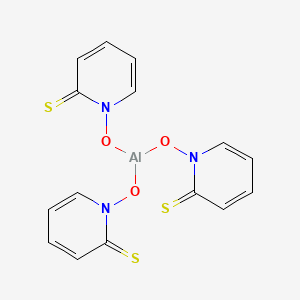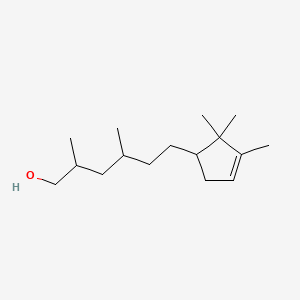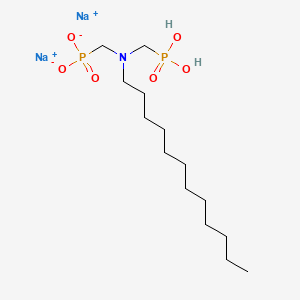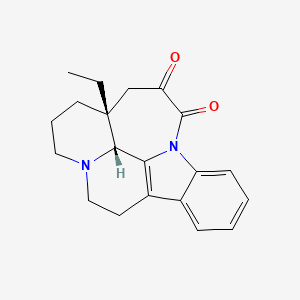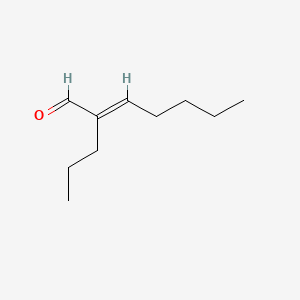
2-Butanone, 4-(octahydro-5,5,8a-trimethylspiro(naphthalene-2(1H),2'-oxiran)-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 4-(octahydro-5,5,8a-trimethylspiro(naphthalene-2(1H),2’-oxiran)-1-yl)- is a complex organic compound characterized by its unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(octahydro-5,5,8a-trimethylspiro(naphthalene-2(1H),2’-oxiran)-1-yl)- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the spiro structure through cyclization reactions, followed by functional group modifications to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 4-(octahydro-5,5,8a-trimethylspiro(naphthalene-2(1H),2’-oxiran)-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure and functionality.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, enabling the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 4-(octahydro-5,5,8a-trimethylspiro(naphthalene-2(1H),2’-oxiran)-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Butanone, 4-(octahydro-5,5,8a-trimethylspiro(naphthalene-2(1H),2’-oxiran)-1-yl)- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its mechanism can provide insights into its potential therapeutic applications and guide the design of related compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butanone, 4-(octahydro-5,5,8a-trimethylspiro(naphthalene-2(1H),2’-oxiran)-1-yl)-
- 4-Acetoxy-octahydro-5,5,8a-trimethylspiro[naphthalene-2(1H)-2’-oxiran]yl)-2-butanone
Uniqueness
Compared to similar compounds, 2-Butanone, 4-(octahydro-5,5,8a-trimethylspiro(naphthalene-2(1H),2’-oxiran)-1-yl)- stands out due to its specific spiro structure and the resulting chemical properties. This uniqueness makes it particularly valuable for specialized applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
3910-88-1 |
|---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
4-(5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl)butan-2-one |
InChI |
InChI=1S/C18H30O2/c1-13(19)6-7-15-17(4)10-5-9-16(2,3)14(17)8-11-18(15)12-20-18/h14-15H,5-12H2,1-4H3 |
InChI-Schlüssel |
GXWSUAHVPGIWCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1C2(CCCC(C2CCC13CO3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


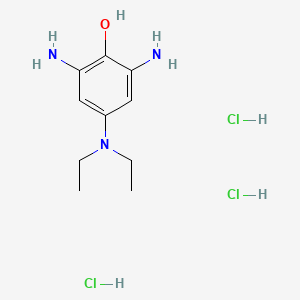
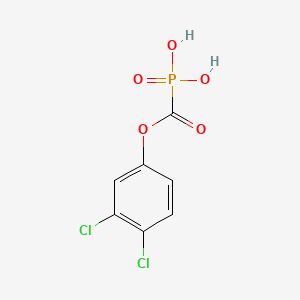
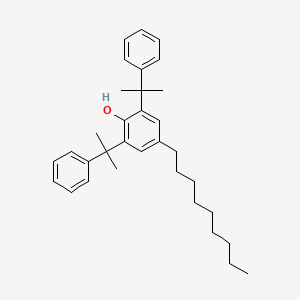
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)
